2-(N-Picrylamino)-5-bromopyridine is a chemical compound characterized by the presence of a picrylamino group attached to the 2-position of a 5-bromopyridine structure. The molecular formula for this compound is C11H8BrN4O5, indicating it contains bromine, nitrogen, and oxygen in addition to carbon and hydrogen. The picrylamino group is derived from picric acid, which contributes to the compound's distinctive properties, including potential biological activity.
These reactions can be influenced by factors such as temperature, solvent choice, and reaction time to optimize yield and purity.
Research indicates that compounds containing picrylamino groups exhibit significant biological activity, particularly in antimicrobial and anticancer studies. For instance, derivatives of picryl amino pyridines have shown promising antimicrobial properties against various pathogens . The unique structure of 2-(N-Picrylamino)-5-bromopyridine may enhance its efficacy in biological applications due to the electron-withdrawing nature of the nitro groups in the picryl moiety, which can influence interaction with biological targets.
The synthesis of 2-(N-Picrylamino)-5-bromopyridine can be performed through various methods:
2-(N-Picrylamino)-5-bromopyridine has potential applications in various fields:
Studies on interaction mechanisms involving 2-(N-Picrylamino)-5-bromopyridine have highlighted its potential as a ligand in coordination chemistry and its ability to interact with various biological macromolecules. These interactions can influence cellular pathways and may lead to therapeutic effects or toxicity, depending on the context of use.
Several compounds share structural characteristics with 2-(N-Picrylamino)-5-bromopyridine. Here are some notable examples:
The uniqueness of 2-(N-Picrylamino)-5-bromopyridine lies in its specific combination of a brominated pyridine structure with a highly reactive picrylamino group, which may enhance its biological activity compared to other similar compounds.
Cross-coupling reactions enable selective modification of the bromopyridine core while preserving the bromine atom at the 5-position. The Suzuki-Miyaura reaction, employing palladium catalysts, has proven effective for introducing aryl or heteroaryl groups at the 2-position of 5-bromopyridine precursors. For instance, coupling 2-amino-5-bromopyridine with boronic acids under anhydrous conditions yields intermediates for subsequent picrylamino functionalization. A critical challenge lies in preventing debromination during catalysis, which is mitigated through ligand selection (e.g., SPhos or XPhos) and low-temperature regimes (0–25°C).
Buchwald-Hartwig amination provides an alternative pathway for installing nitrogen-containing substituents. However, the electron-withdrawing nature of the bromine atom necessitates elevated temperatures (80–110°C) and strong bases (e.g., Cs2CO3) to achieve satisfactory yields. Comparative studies show that Suzuki couplings typically outperform amination reactions in bromine retention, with yields exceeding 75% versus 60% for analogous amination protocols.
| Reaction Type | Catalyst System | Temperature Range | Bromine Retention | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4/SPhos | 0–25°C | 98% | 78–82 |
| Buchwald-Hartwig | Pd2(dba)3/Xantphos | 80–110°C | 92% | 58–63 |
The picrylamino group (2,4,6-trinitrophenylamino) is introduced through nucleophilic aromatic substitution (SNAr) on activated pyridine intermediates. 2-Amino-5-bromopyridine undergoes reaction with picryl chloride (2,4,6-trinitrochlorobenzene) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. Kinetic studies reveal that the reaction proceeds via a Meisenheimer complex intermediate, with rate acceleration observed at higher temperatures (60–80°C) and in the presence of mild bases (e.g., K2CO3).
Steric and electronic factors critically influence substitution efficiency. The bromine atom at the 5-position deactivates the pyridine ring, necessitating extended reaction times (12–24 hours) compared to non-halogenated analogs. Microwave-assisted synthesis reduces this duration to 2–4 hours while maintaining yields above 70%. Post-reaction purification typically involves sequential washes with cold ethanol and recrystallization from benzene/hexane mixtures to remove unreacted picryl chloride.
Scalable synthesis requires balancing reaction efficiency with practical constraints such as solvent volume and catalyst recovery. A three-step optimized protocol demonstrates this balance:
Key scalability parameters include:
2-(N-Picrylamino)-5-bromopyridine represents a unique chemical compound with molecular formula C11H6BrN5O6 and molecular weight 384.1 g/mol that bridges the fields of coordination chemistry and advanced materials science [1] [2] [3]. This nitrogen-rich heterocyclic compound combines the coordination capabilities of bromopyridine derivatives with the energetic characteristics of picrylamino functionalities, creating opportunities for innovative applications in metal-organic frameworks and high-energy density materials.
The structural architecture of 2-(N-Picrylamino)-5-bromopyridine provides multiple coordination sites that are essential for metal-organic framework development. The pyridine nitrogen atom serves as a primary coordination site, while the brominated position offers potential for further functionalization through cross-coupling reactions [4] [5]. Research has demonstrated that bromopyridine derivatives can effectively coordinate with various metal centers, including zinc, copper, and lead, forming stable coordination complexes [6] [7] [8].
Recent studies on nitrogen-rich energetic metal-organic frameworks have highlighted the importance of heterocyclic ligands containing multiple nitrogen atoms [9] [10] [11]. The incorporation of 2-(N-Picrylamino)-5-bromopyridine into MOF structures would provide high nitrogen content, with the picrylamino group contributing additional nitrogen functionality beyond the pyridine ring. This nitrogen-rich character is particularly valuable for creating frameworks with enhanced energetic properties and thermal stability [12] [13].
The coordination behavior of related bromopyridine compounds has been extensively studied, revealing that the position of the bromine substituent significantly influences the coordination geometry and framework topology [14] [15]. In the case of 2-(N-Picrylamino)-5-bromopyridine, the bromine atom at the 5-position provides steric considerations that could direct the formation of specific framework architectures while maintaining the coordination capability of the pyridine nitrogen.
Mixed-linker strategies have proven effective in MOF synthesis, where bromopyridine derivatives are combined with other ligands to create frameworks with tailored properties [16] [17] [18]. The unique combination of coordination sites and energetic functionality in 2-(N-Picrylamino)-5-bromopyridine makes it an attractive candidate for such mixed-linker approaches, potentially leading to MOFs with both structural integrity and energetic performance.
Table 1: Coordination Properties of Related Bromopyridine Compounds
| Compound | Coordination Sites | Metal Compatibility | Framework Dimensionality |
|---|---|---|---|
| 2-Amino-5-bromopyridine | Pyridine N, Amino N | Zn, Cu, Cd | 1D-3D |
| 5-Bromo-2-nitropyridine | Pyridine N | Various transition metals | 2D-3D |
| 2-(N-Picrylamino)-5-bromopyridine | Pyridine N, Multiple N sites | Expected broad compatibility | Predicted 3D |
The picrylamino functionality in 2-(N-Picrylamino)-5-bromopyridine positions this compound as a promising precursor for high-energy density materials (HEDMs). Picrylamino groups are well-established energetic moieties that contribute to the thermal stability and explosive performance of materials [19] [20] [21]. Research on related picrylamino compounds has demonstrated their ability to form thermally stable energetic materials with excellent performance characteristics.
4-Picrylamino-2,6-dinitrotoluene (PADNT) serves as a benchmark for picrylamino-based energetic materials, exhibiting low sensitivity to impact and friction while maintaining significant energetic output [19] [21]. The structural similarity between PADNT and 2-(N-Picrylamino)-5-bromopyridine suggests comparable energetic properties, with the additional bromopyridine functionality providing opportunities for chemical modification and integration into larger molecular frameworks.
The nitrogen content of 2-(N-Picrylamino)-5-bromopyridine, derived from both the pyridine ring and picrylamino group, contributes to its potential as a high-energy density material. Nitrogen-rich compounds are particularly valued in energetic materials applications due to their ability to generate gaseous nitrogen products upon decomposition, contributing to the explosive performance [27] [28] [11].
Table 2: Energetic Properties of Picrylamino Compounds
| Compound | Nitrogen Content (%) | Thermal Stability (°C) | Sensitivity Classification |
|---|---|---|---|
| 4-Picrylamino-2,6-dinitrotoluene | 15.4 | >250 | Low sensitivity |
| 2,6-Bis(picrylamino)-3,5-dinitropyridine | 24.8 | 374 | Heat-resistant |
| 2-(N-Picrylamino)-5-bromopyridine | 18.2* | Predicted >300 | Expected low sensitivity |
*Calculated based on molecular formula C11H6BrN5O6
The supramolecular assembly behavior of 2-(N-Picrylamino)-5-bromopyridine is governed by multiple non-covalent interactions that arise from its complex molecular structure. The combination of picrylamino and bromopyridine functionalities creates opportunities for diverse intermolecular interactions, including halogen bonding, π-π stacking, and hydrogen bonding networks [29] [30] [31].
Halogen bonding interactions involving the bromine atom can provide directional assembly motifs that influence the overall supramolecular architecture [32] [33]. Studies on related bromopyridine compounds have revealed that bromine atoms can participate in both halogen bonding as electron acceptors and in weaker interactions as electron donors, depending on the molecular environment [34] [15].
The picrylamino group contributes additional complexity to the supramolecular assembly through its electron-withdrawing nitro groups and the potential for hydrogen bonding through the amino functionality [30] [35]. Research on similar nitro-containing aromatic compounds has shown that these groups can engage in cooperative interactions that stabilize extended supramolecular networks.
Crystal engineering studies have demonstrated that the combination of multiple interaction sites in a single molecule can lead to predictable supramolecular architectures [36] [37]. In the case of 2-(N-Picrylamino)-5-bromopyridine, the interplay between halogen bonding from the bromine atom, π-π interactions from the aromatic systems, and hydrogen bonding from the amino group could result in robust three-dimensional supramolecular frameworks.
The thermal stability of picrylamino compounds makes them particularly suitable for applications requiring elevated temperature resistance [38] [26]. This thermal robustness, combined with the structural complexity arising from multiple interaction sites, positions 2-(N-Picrylamino)-5-bromopyridine as a valuable building block for advanced materials applications.
Recent computational studies on energetic materials have emphasized the importance of understanding molecular-level interactions for predicting macroscopic properties [28] [25]. The multi-functional nature of 2-(N-Picrylamino)-5-bromopyridine provides an excellent platform for investigating structure-property relationships in energetic and coordination compounds.
The investigation of 2-(N-Picrylamino)-5-bromopyridine applications reveals several key insights:
Coordination Chemistry Potential: The compound offers multiple coordination sites suitable for MOF construction, with the pyridine nitrogen providing primary coordination and the bromine position enabling further functionalization [4] [6] [8].
Energetic Material Properties: The picrylamino functionality contributes significant energetic characteristics, with predicted thermal stability exceeding 300°C based on analogous compounds [19] [26].
Supramolecular Assembly: The combination of halogen bonding, π-π interactions, and hydrogen bonding capabilities enables complex supramolecular architectures with potential for advanced materials applications [29] [30] [31].